2-[Hydroxy(phenylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Description
This compound belongs to the class of β-ketonitrile derivatives featuring a hydroxy(phenylamino)methylidene substituent.
Properties
IUPAC Name |
(Z)-2-cyano-3-hydroxy-4,4-dimethyl-N-phenylpent-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)12(17)11(9-15)13(18)16-10-7-5-4-6-8-10/h4-8,17H,1-3H3,(H,16,18)/b12-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKDIJFIKFJPFH-QXMHVHEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=C(C#N)C(=O)NC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=C(\C#N)/C(=O)NC1=CC=CC=C1)/O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[Hydroxy(phenylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile is a compound of interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula :
- Molecular Weight : 233.27 g/mol
The structure includes a hydroxyl group, a phenylamino group, and a nitrile functional group, contributing to its reactivity and biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent.
- Antitumor Properties : Preliminary studies suggest that it may inhibit tumor cell growth through apoptosis induction.
- Enzyme Inhibition : It has been noted to interact with specific enzymes, potentially leading to therapeutic applications in enzyme-related diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Complex Formation : The compound's ability to form complexes with metal ions (e.g., Fe²⁺) may inhibit enzyme activity crucial for microbial survival and proliferation.
- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cells, particularly at the S and G2/M phases, leading to reduced proliferation rates.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, contributing to oxidative stress and subsequent cell death in cancerous cells.
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Effectiveness :
A study evaluated the antimicrobial properties of the compound against several clinically relevant strains including Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent for infections resistant to conventional antibiotics. -
Antitumor Efficacy :
In vitro studies on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation assays.
Comparison with Similar Compounds
Electronic and Steric Effects
- Chlorine and Bromine Substituents : The 2-chlorophenyl () and 4-bromophenyl () groups enhance electrophilicity and facilitate halogen bonding, critical in protein-ligand interactions.
- Thiazole and Methoxy Groups : The thiazole ring in CAS 1020252-68-9 () is a redox-active moiety, while methoxy groups in CAS 478068-04-1 () improve solubility via polar interactions.
Computational and Crystallographic Tools
The SHELX software suite () is widely used for crystallographic refinement of such compounds, enabling precise determination of substituent geometries and intermolecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
